2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Description
Properties
Molecular Formula |
C14H9N3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-6-7-16-14-12(11)8-13(17-14)10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChI Key |
XEDPOWGWPCVMTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)C#N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Suzuki Coupling Approach
One of the prominent methods involves the Suzuki-Miyaura cross-coupling reaction starting from halogenated pyrrolo[2,3-b]pyridine derivatives. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine is reacted with phenylboronic acid in the presence of a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), potassium carbonate as base, and a dioxane/water solvent mixture under nitrogen atmosphere at 80 °C. The reaction yields 5-phenyl-substituted pyrrolo[2,3-b]pyridine derivatives, which can be further functionalized to introduce the cyano group at position 4 through subsequent steps involving tosylation and nucleophilic substitution.
- Catalyst: Pd(dppf)Cl2 (0.05 equiv)
- Base: K2CO3 (3 equiv)
- Solvent: Dioxane/water (2.5:1)
- Temperature: 80 °C under N2
- Workup: Acidification, extraction, ion-exchange resin purification, and ammonia/methanol elution
This method is advantageous for its regioselectivity and ability to introduce aryl groups efficiently.
Cyclocondensation of 2-Aminopyrrolo-3-carbonitriles with 2-Arylidenemalononitriles
Another effective synthetic route involves the cyclocondensation reaction between 2-aminopyrrolo-3-carbonitrile derivatives and 2-arylidenemalononitriles in ethanol with catalytic piperidine. This method allows the formation of the pyrrolo[2,3-b]pyridine core with a phenyl substituent and a cyano group at the 4-position in excellent yields (87-91%).
- Preparation of 2-aminopyrrolo-3-carbonitrile by reaction of α-aminoketones with malononitrile.
- Synthesis of 2-arylidenemalononitriles by condensation of benzaldehyde derivatives with malononitrile.
- Cyclocondensation of the above two components in refluxing ethanol with piperidine catalyst.
Acid-Catalyzed Cyclocondensation with Active Methylene Compounds
A related method uses 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives reacted with active methylene compounds such as acetylacetone, ethyl cyanoacetate, or malononitrile in acetic acid with catalytic hydrochloric acid under reflux. This two-component cyclocondensation yields substituted 1H-pyrrolo[2,3-b]pyridines bearing cyano groups.
- Initial formation of imine (C=N) via nucleophilic attack of amino nitrogen on carbonyl carbon.
- Proton transfers facilitate imine formation and activation.
- Cyclization occurs through nucleophilic attack on the cyano group, forming the fused pyrrolo[2,3-b]pyridine ring.
Purification is typically achieved by silica gel chromatography, and the structures are confirmed by IR, MS, and NMR spectroscopy.
Functional Group Transformations and Protection Strategies
In some syntheses, protecting groups such as tosyl (p-toluenesulfonyl) are introduced on the pyrrole nitrogen to improve regioselectivity and reaction efficiency during cross-coupling steps. For example, iodination of the pyrrolo[2,3-b]pyridine followed by tosyl protection enables successful Suzuki coupling with phenylboronic acid to yield 3-phenyl derivatives. Subsequent deprotection under alkaline conditions affords the target compound.
The palladium-catalyzed Suzuki coupling is a robust method for introducing the phenyl group at the 2-position, with high regioselectivity and good yields. The use of ion-exchange resins in purification enhances product purity.
Cyclocondensation reactions provide a straightforward and efficient route to the pyrrolo[2,3-b]pyridine core with cyano substitution, enabling structural diversity by varying the arylidene malononitrile component. This method is particularly useful for generating libraries of biologically active derivatives.
Acid-catalyzed cyclocondensation with active methylene compounds is a classical approach that leverages the nucleophilicity of amino groups and electrophilicity of carbonyls to form the fused heterocycle. The reaction mechanism involves imine formation followed by cyclization, supported by spectroscopic data.
Protection of the pyrrole nitrogen is often necessary to prevent side reactions during halogenation and cross-coupling steps, improving overall synthetic efficiency and yield.
The preparation of 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is well-established through multiple synthetic routes. The choice of method depends on the availability of starting materials, desired substituent patterns, and scale of synthesis. Palladium-catalyzed cross-coupling and cyclocondensation reactions are the most prominent and versatile strategies, offering high yields and structural diversity. Protection strategies and functional group transformations further enhance synthetic control and product purity.
Chemical Reactions Analysis
Cyclocondensation Reactions
The compound participates in cyclo-condensation with active methylene reagents to form fused heterocycles:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl cyanoacetate | AcOH, HCl, reflux (4h) | Pyrrolo[2,3-d]pyrimidine derivatives | 75–87% |
| Malononitrile | Piperidine, ethanol | 4-Amino-pyrrolo[2,3-b]pyridine analogs | 87–91% |
| Acetylacetone | AcOH, HCl, reflux | 1,3-Diacetyl-substituted derivatives | 68–72% |
These reactions proceed via imine intermediate formation followed by nucleophilic attack of the cyano group, facilitated by acidic conditions .
Cross-Coupling Reactions
The pyridine ring undergoes regioselective functionalization via palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
-
Substrate : 2-Iodo-pyrrolo[2,3-b]pyridine precursor
-
Conditions : Pd₂(dba)₃, K₃PO₄, toluene, 100°C
-
Outcome : Introduction of aryl/heteroaryl groups at C-2 (e.g., 4-methoxyphenyl) with 68–75% isolated yield .
Buchwald–Hartwig Amination
-
Substrate : 4-Chloro-pyrrolo[2,3-b]pyridine
-
Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 90°C
-
Outcome : Installation of secondary amines at C-4 (e.g., piperazine derivatives) with 65–80% efficiency .
Nucleophilic Substitution
The cyano group at C-4 serves as a reactive site for nucleophilic displacement:
| Nucleophile | Conditions | Product |
|---|---|---|
| Piperazine | DMF, K₂CO₃, 80°C | 4-(Piperazin-1-yl) derivatives |
| Thiophenol | EtOH, reflux | 4-(Phenylthio) analogs |
| Hydrazine | EtOH, RT | 4-Hydrazinyl intermediates |
These substitutions enable diversification for medicinal chemistry applications, particularly in FGFR inhibitor development .
Mannich and Imine Formation Reactions
The pyrrole NH participates in Mannich reactions:
-
Reagents : Formaldehyde + secondary amine (e.g., morpholine)
-
Conditions : EtOH, RT, 12h
-
Product : Di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes (70–85% yield).
Imine formation with nitrosobenzene:
Biological Activity Correlations
Derivatives synthesized via these reactions exhibit potent FGFR inhibition:
| Derivative | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | Cell Proliferation Inhibition (4T1) |
|---|---|---|---|
| 4h (piperazine analog) | 7 | 9 | 82% at 100 nM |
| 7c (bromo-substituted) | 12 | 15 | 75% at 100 nM |
Mechanistic studies confirm apoptosis induction (via caspase-3 activation) and MMP-9/TIMP-2 modulation for anti-metastatic effects .
Stability and Reactivity Trends
-
pH Sensitivity : Stable under acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8 due to cyano group lability.
-
Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .
This reactivity profile positions the compound as a valuable scaffold for targeted cancer therapeutics and heterocyclic chemistry research.
Scientific Research Applications
Pharmacological Properties
Research has revealed that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, exhibit a range of pharmacological activities:
- Anticancer Activity : Compounds in this class have shown potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study identified derivatives that inhibited FGFR1, 2, and 3 with IC50 values as low as 7 nM, demonstrating significant potential for cancer therapy .
- Anticonvulsant and Analgesic Effects : Some derivatives have been reported to possess anticonvulsant properties, making them candidates for the treatment of epilepsy. Additionally, their analgesic effects suggest potential use in pain management therapies .
- Anti-inflammatory Properties : The anti-inflammatory activity of these compounds has been explored, indicating their usefulness in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves cyclo-condensation reactions using readily available starting materials. The following methods have been documented:
- Cyclo-condensation Reactions : A notable approach is the cyclo-condensation of substituted 2-amino-1H-pyrrole derivatives with active methylene compounds. This method has proven effective in generating a variety of pyrrolo[2,3-b]pyridine derivatives with diverse biological activities .
- Cross-Coupling Techniques : Recent advancements have introduced cross-coupling techniques that allow for the modification of existing pyrrolo[2,3-b]pyridine frameworks to enhance their pharmacological profiles .
Case Studies
Several case studies illustrate the practical applications of 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile:
Mechanism of Action
The mechanism of action of 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CN, CF₃) enhance electrophilic reactivity and influence binding to biological targets .
- N1 substitutions (e.g., acetyl, methyl) alter solubility and steric hindrance, impacting pharmacokinetics .
Spectroscopic and Physicochemical Properties
- Nitrile IR Stretch: All cyano-substituted derivatives exhibit strong IR absorption near 2230 cm⁻¹, confirming the presence of the C≡N group .
- 13C NMR Shifts : Aromatic carbons in the pyrrolopyridine core resonate between δ 114–139 ppm , with substituents causing predictable deshielding .
- Solubility : Acetyl and piperazinyl derivatives show improved aqueous solubility compared to the parent compound due to polar functional groups .
Pharmacological Activity
- Antitumor Potential: Derivatives like 7-hydroxy-5-oxo-6-phenyl-5,6-dihydro-3H-[1,2]dithiolo[3,4-c]pyridine-4-carbonitrile inhibit MCF-7 and NCI-H460 cell lines, though less potent than doxorubicin .
- Kinase Inhibition: The piperazinylphenyl derivative (C₁₉H₁₉N₅) is hypothesized to target kinases due to its structural similarity to known kinase inhibitors .
- Metabolic Stability : Trifluoromethyl groups (e.g., CF₃ at C5) enhance resistance to oxidative metabolism, extending half-life .
Biological Activity
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
- Chemical Formula : C₁₃H₁₀N₂
- Molecular Weight : 194.23 g/mol
- CAS Number : 10586-52-4
Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs). The FGFR signaling pathway is crucial in various tumors, making these compounds promising candidates for targeted cancer therapies. Specifically, studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines .
Anticancer Activity
A notable study evaluated the anticancer properties of various pyrrolo[2,3-b]pyridine derivatives against breast cancer cells. Among these, compound 4h demonstrated significant inhibitory effects on FGFR1–4 with IC₅₀ values of 7 nM for FGFR1 and 712 nM for FGFR3. This compound not only inhibited cell proliferation but also suppressed migration and invasion in 4T1 breast cancer cells .
Kinase Inhibition
The compound has been identified as an inhibitor of SGK-1 kinase, which plays a role in various cellular processes including cell survival and proliferation. The inhibition of SGK-1 is particularly relevant for conditions associated with abnormal cell growth .
Synthesis
The synthesis of 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves cyclo-condensation reactions using substituted pyrroles and carbonitriles as starting materials. Various methodologies have been explored to optimize yields and purity .
Case Studies
Q & A
Q. What are the common synthetic routes for 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization reactions. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives react with active methylene-containing reagents (e.g., β-ketoesters or arylidene malonodinitriles) under acidic conditions to form the pyrrolo[2,3-b]pyridine core . Optimization of solvent (e.g., acetic acid), temperature (80–120°C), and substituent electronic effects (donor/withdrawing groups) can improve yields from 40% to 75%. Side products often arise from incomplete cyclization or competing pathways, necessitating purification via column chromatography .
Q. How is the crystal structure of 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile determined, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is standard. The compound’s monoclinic or orthorhombic systems (e.g., P2/c or P222) reveal π–π stacking between aromatic rings (centroid distances ~3.8 Å) and hydrogen bonds (C–H⋯N/O). For example, in related derivatives, phenyl-pyrrole dihedral angles range from 7.9° to 15.2°, influencing packing efficiency .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR : H NMR shows distinct pyrrole NH (~δ 12 ppm) and pyridine proton signals (δ 7.5–8.5 ppm). Contradictions in splitting patterns may arise from dynamic exchange; variable-temperature NMR or deuterated solvents can clarify .
- IR : Stretching bands for nitrile (C≡N, ~2200 cm) and aromatic C–H (~3050 cm^{-1) confirm functional groups.
- HRMS : Accurate mass determination (e.g., [M+H] at m/z 259.0984) distinguishes from isomers .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in electrophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) identify electrophilic sites. The C-5 and C-7 positions on the pyrrolo[2,3-b]pyridine core are typically more reactive due to lower Fukui indices (f). For example, chlorination at C-3 occurs preferentially under mild conditions (Cl, FeCl), validated by SC-XRD . Contradictions between predicted and experimental regioselectivity may arise from solvent effects or steric hindrance from the phenyl group .
Q. What strategies address contradictory biological activity data in kinase inhibition assays?
Discrepancies in IC values (e.g., JAK1 vs. JAK3 inhibition) often stem from assay conditions. Use in silico docking (AutoDock Vina) to compare binding poses with co-crystallized kinase structures (PDB: 4Z16). Adjust buffer pH (7.4 vs. 6.5) or ATP concentration (1 mM vs. 10 µM) to mimic physiological conditions. Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
Q. How can crystallographic twinning or disorder in SC-XRD analysis be resolved for this compound?
Twinning, common in orthorhombic systems, is addressed using the HKL-2000 suite for data integration. For disorder (e.g., phenyl group rotation), refine anisotropic displacement parameters (ADPs) with SHELXL and apply restraints (SIMU/DELU). High-resolution data (<1.0 Å) and low-temperature (173 K) measurements reduce thermal motion artifacts .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Key issues include:
- Purification : Replace column chromatography with recrystallization (ethanol/water) for gram-scale batches.
- Byproducts : Optimize stoichiometry (1:1.2 molar ratio of pyrrole to malonodinitrile) to minimize unreacted starting materials.
- Solvent Recovery : Use green solvents (e.g., cyclopentyl methyl ether) for easier recycling .
Methodological Tables
Table 1. Crystallographic Data for 2-Phenyl-1H-pyrrolo[2,3-b]pyridine Derivatives
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P2/c | |
| Unit cell dimensions | a = 17.527 Å, b = 9.6576 Å | |
| Dihedral angle (Ph-Pyr) | 7.91° | |
| π–π stacking distance | 3.807 Å |
Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acetic acid, 100°C | 62 | 98.5 |
| Toluene, reflux | 48 | 95.2 |
| Catalyst: p-TsOH | 73 | 99.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
